(4-(N-cyclopentylsulfamoyl)naphthalen-1-yl)boronic acid
Overview
Description
(4-(N-cyclopentylsulfamoyl)naphthalen-1-yl)boronic acid is a useful research compound. Its molecular formula is C15H18BNO4S and its molecular weight is 319.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura coupling reactions , which suggests that its target could be a variety of organic compounds that participate in these reactions.
Mode of Action
The (4-(N-cyclopentylsulfamoyl)naphthalen-1-yl)boronic acid, as a boronic acid, plays a crucial role in Suzuki–Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step . This process forms a new carbon-carbon bond, which is a key step in the formation of many complex organic compounds .
Biochemical Pathways
The this compound is involved in the Suzuki–Miyaura coupling pathway . This pathway is a carbon–carbon bond-forming reaction that is widely used in organic synthesis . The reaction involves the coupling of an organoboron compound, such as our compound, with an organic halide or pseudohalide in the presence of a palladium catalyst .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by their chemical properties, including their stability, solubility, and reactivity .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond . This bond formation is a critical step in the synthesis of many complex organic compounds, including pharmaceuticals, agrochemicals, and materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction can be carried out in a wide range of environments, including aqueous and non-aqueous media, under various temperature and pressure conditions .
Properties
IUPAC Name |
[4-(cyclopentylsulfamoyl)naphthalen-1-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO4S/c18-16(19)14-9-10-15(13-8-4-3-7-12(13)14)22(20,21)17-11-5-1-2-6-11/h3-4,7-11,17-19H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVGHXMORPHMEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3CCCC3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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